5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione
Description
Overview of Heterocyclic Chemistry and Oxazine (B8389632) Scaffolds
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. researchgate.net Oxazines are a specific class of six-membered heterocyclic compounds that contain one oxygen and one nitrogen atom in the ring. umpr.ac.idijnc.ir
The oxazine scaffold is of particular interest in medicinal chemistry and materials science. researchgate.netijnc.ir These structures serve as versatile intermediates for the synthesis of more complex molecules and are core components of many biologically active compounds. globalresearchonline.netsciresliterature.org The presence of both nitrogen and oxygen atoms allows for diverse chemical modifications and interactions, making them valuable frameworks in drug discovery and the development of functional materials like organic dyes. ijnc.irijrpr.comjcsp.org.pk
Historical Context of 1,3-Oxazine-2,6-dione Research
The broader family of oxazines first entered the scientific literature in 1944, when Holly and Cope reported the synthesis of aromatic oxazines via the Mannich reaction. ijnc.irjcsp.org.pktaylorandfrancis.com Research into the specific 1,3-oxazine-2,6-dione ring system followed, with significant developments occurring in the latter half of the 20th century.
A key area of early investigation was the synthesis and reactivity of this scaffold. Over time, the focus expanded to include the biological potential of these compounds. Landmark discoveries, such as the identification of the naturally occurring compound Minimycin (a 1,3-oxazin-2,4-dione) as an antitumor agent and the finding that 5-methyl-3H-1,3-oxazine-2,6-dione acts as a suicide inactivator of serine proteases, highlighted the therapeutic potential of this class of molecules. globalresearchonline.netbohrium.com These findings spurred further interest in synthesizing and evaluating various derivatives for a range of biological activities. bohrium.com
Classification and Isomeric Forms of Oxazines in Chemical Synthesis
Oxazines are classified based on the relative positions of the nitrogen and oxygen atoms within the six-membered ring, resulting in three primary constitutional isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. umpr.ac.idijnc.irglobalresearchonline.net Further isomeric diversity arises from the placement of double bonds within the ring and the degree of saturation (e.g., dihydro- and tetrahydro-oxazines). umpr.ac.idwikipedia.org
The 1,3-oxazine isomer, which is the basis for 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione, has the oxygen and nitrogen atoms separated by a carbon atom. This arrangement is fundamental to its chemical behavior and synthetic utility. nih.gov Synthetic chemists have developed numerous strategies to construct the 1,3-oxazine core, including multicomponent reactions and solid-phase synthesis, allowing for the creation of large libraries of diverse derivatives for screening and development. bohrium.comacs.org
Current Research Interest in this compound and Analogues
While dedicated studies on this compound are not prominent in available research, significant interest remains in the 1,3-oxazine-2,6-dione scaffold and its analogues due to their wide spectrum of biological activities. bohrium.com Research has shown that derivatives of this core structure can exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijrpr.combohrium.comderpharmachemica.comresearchgate.net
The specific substituents of the target compound—a benzyl (B1604629) group at the 5-position and a methyl group at the 4-position—are common moieties in medicinal chemistry used to modulate factors like steric bulk, lipophilicity, and molecular interactions with biological targets. The current research interest, therefore, lies in the synthesis of novel substituted 1,3-oxazine-2,6-diones to explore how different functional groups influence their pharmacological profiles. The investigation of such analogues continues to be an active area of research, aiming to develop new therapeutic agents. derpharmachemica.comresearchgate.netacs.org
The table below summarizes research findings for known analogues of the 3H-1,3-oxazine-2,6-dione core.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-8-10(11(14)16-12(15)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15) |
InChI Key |
TXWDAZCFGNJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzyl 4 Methyl 3h 1,3 Oxazine 2,6 Dione and Derivatives
Classical Approaches to 1,3-Oxazine-2,6-dione Ring System Formation
The formation of the 3H-1,3-oxazine-2,6-dione ring, an entity sometimes referred to as "oxauracil," is achievable through several classical organic synthesis pathways.
Cyclization Reactions via Maleic Anhydride (B1165640) Derivatives
A primary and well-documented method for constructing the 2H-1,3-oxazine-2,6-dione ring system involves the reaction of substituted maleic anhydrides with trimethylsilyl (B98337) azide (B81097). This reaction provides a direct route to the heterocyclic core. The interaction of trimethylsilyl azide with the anhydride leads to the formation of the oxazinedione ring, with the substituents from the maleic anhydride precursor determining the substitution pattern on the final heterocyclic product. This method has been successfully employed for the synthesis of various 4- and 5-aryl substituted 1,3-(3H)oxazine-2,6-diones.
The general scheme for this cyclization is presented below:
| Starting Material | Reagent | Product | Reference |
| Substituted Maleic Anhydride | Trimethylsilyl Azide | Substituted 2H-1,3-oxazine-2,6-dione | ijrpr.com |
This approach is notable for its efficiency in forming the core dione (B5365651) structure. For instance, derivatives such as 4-methyl, 4-bromo, and 4,5-dichloro-3-oxauracil have been successfully prepared using the corresponding substituted maleic anhydrides as starting materials. sciresliterature.orgderpharmachemica.com
Oxidation-Based Synthetic Routes
While oxidation is a fundamental strategy in organic synthesis, its application for the direct formation of the 3H-1,3-oxazine-2,6-dione ring system is not prominently described in the reviewed scientific literature. General oxidation methods in heterocyclic chemistry are abundant, but specific routes commencing from acyclic or other heterocyclic precursors to yield this particular dione via an oxidation step are not well-established.
Condensation and Annulation Strategies
Condensation and annulation reactions are cornerstone strategies for the synthesis of a wide variety of heterocyclic compounds, including 1,3-oxazines. sciresliterature.orgjcsp.org.pk These methods often involve the multi-component reaction of carbonyl compounds, amines, and other building blocks to construct the heterocyclic ring in a single step. researchgate.net For example, the condensation of 3-aminopropanol with carboxylic acid derivatives and the cyclization of chalcone (B49325) compounds are reported strategies for forming 1,3-oxazine structures. sciresliterature.org
However, the application of these strategies to specifically form the unsaturated 3H-1,3-oxazine-2,6-dione core is not as clearly documented. Most reported condensation and annulation methods lead to other classes of oxazines, such as dihydro-1,3-oxazines or fused systems like naphthoxazines, rather than the target monocyclic dione. ijrpr.comresearchgate.net Annulation reactions, which involve forming a ring onto a pre-existing structure, have been explored for various oxa- and aza-heterocycles, but specific examples yielding the 1,3-oxazine-2,6-dione skeleton are scarce in the literature. chim.it
Targeted Synthesis of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione
The synthesis of the specifically substituted target compound requires strategic introduction of both a methyl group at the C-4 position and a benzyl (B1604629) group at the C-5 position.
Strategies for Benzyl Group Introduction at C-5 Position
The targeted introduction of a benzyl group at the C-5 position of the 4-methyl-3H-1,3-oxazine-2,6-dione ring presents a significant synthetic challenge. Methodologies for the direct C-5 benzylation or alkylation of a pre-formed 1,3-oxazine-2,6-dione ring are not extensively reported in the surveyed chemical literature.
A plausible, albeit undocumented, approach would be to start with a maleic anhydride derivative that already contains the benzyl substituent at the desired position. Synthesis would then proceed via the cyclization reaction with trimethylsilyl azide as described in section 2.1.1. This would require the prior synthesis of 2-benzyl-3-methylmaleic anhydride, which itself is a non-trivial synthetic target.
Methods for Methyl Group Incorporation at C-4 Position
The incorporation of a methyl group at the C-4 position is straightforwardly achieved by selecting the appropriate starting material for the cyclization reaction. The synthesis of 4-methyl-2H-1,3-oxazine-2,6(3H)-dione has been explicitly described. sciresliterature.org The method utilizes citraconic anhydride (also known as 3-methylmaleic anhydride or 3-methylfuran-2,5-dione) as the precursor. sciresliterature.org
The reaction proceeds by treating citraconic anhydride with trimethylsilyl azide in dichloromethane. The reaction is initiated at low temperature (273 K) and allowed to warm to room temperature, leading to the formation of the desired product. nih.gov This method provides a reliable and direct route to the C-4 methylated oxazinedione core. sciresliterature.org
Synthesis of 4-methyl-2H-1,3-oxazine-2,6(3H)-dione sciresliterature.orgnih.gov
| Starting Material | Reagent | Solvent | Yield |
|---|
This established reaction provides the key structural motif required for the eventual synthesis of the target compound, this compound. The subsequent challenge lies in the introduction of the C-5 benzyl group.
Multi-Component Reactions for Substituted Oxazine (B8389632) Diones
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. For the synthesis of substituted oxazine diones, MCRs can bring together three or more starting materials to rapidly construct the heterocyclic core. A notable example is the one-pot, three-component synthesis of pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine dione derivatives, which share a structural resemblance to the target 1,3-oxazine-2,6-dione core.
In a typical approach, a condensation reaction between an active methylene (B1212753) compound (like thiobarbituric acid), an aryl glyoxal, and a urea (B33335) derivative (such as N-methyl urea) can yield the fused oxazine dione system. researchgate.netsid.ir This strategy highlights the power of MCRs to generate molecular diversity efficiently. The reaction proceeds under thermal conditions, often in a protic solvent like ethanol, by refluxing the mixture of reactants. The availability of diverse starting materials for each component allows for the generation of a library of substituted oxazine diones. sid.ir
The following table summarizes representative findings for the synthesis of pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine dione derivatives, illustrating the conditions and outcomes of this MCR approach.
| Entry | Aryl Glyoxal Derivative | Time (h) | Yield (%) |
| 1 | 4-Methylphenylglyoxal | 1 | 82 |
| 2 | 4-Methoxyphenylglyoxal | 1.5 | 85 |
| 3 | 4-Chlorophenylglyoxal | 1.5 | 80 |
| 4 | 4-Bromophenylglyoxal | 1 | 84 |
| 5 | Phenylglyoxal | 1 | 78 |
Table 1: Synthesis of pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine dione derivatives via a three-component reaction under thermal conditions in ethanol. sid.ir
Modern and Green Chemistry Approaches in Oxazine Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. These principles have been successfully applied to the synthesis of oxazine derivatives.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org The synthesis of pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine diones via the three-component reaction mentioned previously has been shown to be significantly more efficient under microwave-assisted conditions. sid.ir
When the same set of reactants—thiobarbituric acid, aryl glyoxals, and N-methyl urea—were subjected to microwave irradiation in ethanol, the reaction times were reduced from hours to mere minutes, while often providing higher yields. sid.ir This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
The table below compares the outcomes of thermal heating versus microwave-assisted synthesis for a selection of pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine diones.
| Entry | Aryl Glyoxal Derivative | Method | Time | Yield (%) |
| 1 | 4-Methylphenylglyoxal | Thermal | 1 h | 82 |
| Microwave | 5 min | 90 | ||
| 2 | 4-Methoxyphenylglyoxal | Thermal | 1.5 h | 85 |
| Microwave | 6 min | 92 | ||
| 3 | 4-Chlorophenylglyoxal | Thermal | 1.5 h | 80 |
| Microwave | 7 min | 88 | ||
| 4 | 4-Bromophenylglyoxal | Thermal | 1 h | 84 |
| Microwave | 5 min | 91 |
Table 2: Comparison of thermal versus microwave-assisted synthesis for pyrimido[4,5-e] wustl.eduscielo.org.mxoxazine dione derivatives. sid.ir
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions can reduce environmental impact, simplify work-up procedures, and sometimes enhance reaction rates. The synthesis of 1,3-oxazine derivatives has been effectively carried out under solvent-free conditions, often facilitated by a catalyst and either conventional heating or microwave irradiation. scielo.org.mxnih.gov
For instance, the condensation of 3-aminopropanol with carboxylic acids to form 5,6-dihydro-4H-1,3-oxazines proceeds efficiently under solvent-free microwave conditions. researchgate.net Similarly, three-component reactions of aromatic aldehydes, 2-naphthol, and urea have been successfully performed without a solvent at elevated temperatures, yielding 1,3-oxazine derivatives in short reaction times and with high yields. scielo.org.mx The use of grinding techniques has also been reported as a friendly and green procedure for the synthesis of new oxazine compounds. nih.gov
Catalyst-Mediated Cyclization Techniques
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Various catalysts have been employed for the cyclization step in the synthesis of 1,3-oxazine derivatives.
Novel catalytic approaches for multicomponent reactions have been developed, achieving impressive yields in remarkably short times under environmentally friendly conditions. organic-chemistry.org For example, cobalt-based phosphate (B84403) catalysts have been used for the synthesis of 1,3-oxazinone derivatives. organic-chemistry.org Another green approach involves the use of a nanocomposite of lacunary phosphomolybdate on a TiO2/g-C3N4 support as a reusable catalyst for the three-component synthesis of 1,3-oxazines under solvent-free conditions. scielo.org.mx This heterogeneous catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. scielo.org.mx Metal nitrates, such as gallium(III) nitrate (B79036), have also been shown to be effective catalysts for the cyclization to form wustl.eduscielo.org.mxoxazine-piperazine compounds in high yields. sharif.edu
Stereoselective Synthesis of Substituted 1,3-Oxazine-2,6-diones
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceutical agents. Stereoselective synthesis aims to control the formation of stereoisomers, and chiral auxiliary-based methods are a powerful strategy to achieve this.
Chiral Auxiliary-Based Methods
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed, yielding an enantiomerically enriched product. Evans' oxazolidinones are among the most widely used and effective chiral auxiliaries for a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations, which are key bond-forming reactions for creating stereocenters. researchgate.netsigmaaldrich.com
While direct application of chiral auxiliaries to the synthesis of this compound is not extensively documented, the principles can be applied to create the necessary precursors. For instance, a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be used to control the stereoselective alkylation or aldol reaction of a suitable substrate to introduce the methyl and benzyl groups at the future C4 and C5 positions with high diastereoselectivity.
The general strategy would involve:
Attachment of a prochiral substrate to the chiral auxiliary.
A diastereoselective reaction (e.g., enolate alkylation) to set the desired stereochemistry at the α- and/or β-positions.
Cleavage of the chiral auxiliary.
Subsequent functional group manipulation and cyclization to form the 1,3-oxazine-2,6-dione ring.
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers a direct and atom-economical approach to enantiomerically enriched products from prochiral substrates. For the synthesis of this compound, an intramolecular cyclization of a suitable acyclic precursor would be a plausible strategy. A key disconnection would involve the formation of one of the C-N or C-O bonds of the heterocyclic ring in an enantioselective manner.
One potential strategy involves an organocatalytic asymmetric oxa-Michael addition. rsc.org In this hypothetical approach, a precursor molecule containing a nucleophilic hydroxyl group and an appropriately substituted α,β-unsaturated amide moiety could be cyclized. A chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst, could be employed to induce enantioselectivity in the intramolecular conjugate addition of the hydroxyl group to the electron-deficient olefin. The subsequent lactamization would then form the desired 1,3-oxazine-2,6-dione ring.
The success of such a strategy would be highly dependent on the design of the acyclic precursor and the choice of the organocatalyst. The catalyst would need to effectively shield one face of the Michael acceptor, allowing the nucleophilic attack to occur from the other face with high selectivity.
Table 1: Plausible Organocatalysts for Asymmetric Oxa-Michael Addition
| Catalyst Type | Example Catalyst | Expected Outcome |
| Cinchona Alkaloid | Quinine-derived squaramide | High enantioselectivity |
| Proline Derivative | (S)-Diphenylprolinol silyl (B83357) ether | Variable enantioselectivity |
| Bifunctional Catalyst | Chiral thiourea | Activation of Michael acceptor |
Another potential asymmetric catalytic approach could involve a transition-metal-catalyzed intramolecular cyclization. For instance, a chiral Lewis acid catalyst could activate a suitable acyclic precursor and control the stereochemistry of the ring-closing step. Chiral lanthanide or other metal complexes have been shown to be effective in asymmetric Michael additions and related transformations. researchgate.net
Table 2: Hypothetical Results for Asymmetric Catalytic Cyclization
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| Chiral Squaramide | Cinchona-based | Toluene | -20 | 85 | 92 |
| Chiral Thiourea | Amino acid-derived | Dichloromethane | 0 | 78 | 88 |
| Proline derivative | Silyl ether protected | Acetonitrile | 25 | 65 | 75 |
Diastereoselective Approaches
Diastereoselective strategies for the synthesis of this compound would rely on the use of a chiral starting material or a chiral auxiliary to control the formation of the new stereocenters.
A substrate-controlled diastereoselective approach could start from an enantiomerically pure amino acid or β-hydroxy acid derivative. For example, a chiral β-amino acid bearing the benzyl group at the α-position could be elaborated into an acyclic precursor. The inherent stereochemistry of the starting material would then direct the formation of the adjacent stereocenter during the cyclization step. The stereochemical outcome would be dictated by the minimization of steric interactions in the transition state of the ring closure, likely favoring a trans or cis relationship between the substituents based on thermodynamic or kinetic control.
Alternatively, a chiral auxiliary-mediated synthesis could be employed. In this approach, an achiral precursor would be attached to a removable chiral auxiliary. The auxiliary would then direct the stereoselective introduction of the two stereocenters. For instance, an Evans-type oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation reaction to introduce the methyl group, followed by a subsequent reaction to introduce the benzyl group. After the desired stereochemistry is established, the auxiliary would be cleaved, and the resulting acyclic compound would be cyclized to form the 1,3-oxazine-2,6-dione ring.
A plausible diastereoselective cyclization could involve an intramolecular reaction of a precursor where one stereocenter is already established. For example, a precursor with a defined stereocenter at the carbon bearing the methyl group could undergo cyclization, with the stereochemical outcome at the carbon bearing the benzyl group being influenced by the existing stereocenter. Computational studies could aid in predicting the most stable transition state and thus the major diastereomer formed. nih.gov
Table 3: Potential Diastereoselective Cyclization Strategies
| Strategy | Chiral Source | Key Step | Expected Diastereomeric Ratio |
| Substrate Control | Chiral amino acid | Intramolecular lactonization | >10:1 |
| Chiral Auxiliary | Evans oxazolidinone | Asymmetric alkylation | >95:5 |
| Diastereoselective Cyclization | Pre-existing stereocenter | Lewis acid-mediated ring closure | 5:1 to 15:1 |
The development of synthetic routes to enantiomerically pure this compound is crucial for the investigation of its potential biological activities. Both asymmetric catalysis and diastereoselective approaches offer viable, albeit challenging, pathways to this complex heterocyclic scaffold. Further research is necessary to explore these hypothetical routes and to develop efficient and highly stereoselective synthetic methodologies.
Chemical Reactivity and Transformation Pathways of 5 Benzyl 4 Methyl 3h 1,3 Oxazine 2,6 Dione
Ring-Opening Reactions and Re-cyclization Processes
The 1,3-oxazine-2,6-dione ring is susceptible to cleavage under various conditions, primarily through nucleophilic attack or energetic induction. These reactions can lead to a variety of linear or recyclized products.
Nucleophilic Attack-Induced Ring Cleavage
The strained six-membered ring of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione, containing two electrophilic carbonyl centers, is prone to attack by nucleophiles. This can result in the cleavage of the heterocyclic ring. For instance, strong nucleophiles can attack either of the carbonyl carbons, leading to the opening of the ring to form acyclic intermediates. These intermediates can then potentially undergo further reactions, including re-cyclization to form different heterocyclic systems.
In analogous systems, such as 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones, hydrazines have been shown to attack the electrophilic C-2 position, leading to ring opening and subsequent recyclization to form triazole derivatives. thieme-connect.de Similarly, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328) results in ring opening followed by recyclization to yield 1,3,5-triazine (B166579) derivatives. researchgate.net Based on these precedents, it can be postulated that this compound would react with strong nucleophiles, such as hydrazines or guanidine, to yield ring-opened intermediates that could subsequently cyclize to form new heterocyclic structures.
The general mechanism for nucleophilic attack-induced ring cleavage is depicted in the table below:
| Nucleophile | Site of Attack | Intermediate | Potential Recyclized Product |
| Hydrazine | C-2 or C-6 | Acyclic hydrazide | Triazole or other nitrogen-containing heterocycle |
| Guanidine | C-2 or C-6 | Acyclic guanidinyl derivative | Triazine or other nitrogen-containing heterocycle |
| Hydroxide | C-2 or C-6 | Acyclic carboxylate | - |
| Alkoxides | C-2 or C-6 | Acyclic ester | - |
Thermal and Photochemical Transformations
Photochemical reactions, on the other hand, could involve Norrish-type reactions of the carbonyl groups. For instance, a nitrogen-centered Norrish type II reaction has been observed in the photochemical cyclization of amide-bearing aryl triazines to form benzotriazin-4(3H)-ones. nih.gov It is conceivable that under UV irradiation, the carbonyl groups in the oxazine (B8389632) ring could undergo similar photochemical transformations, potentially leading to ring contraction or fragmentation.
Reactions at Carbonyl Centers (C-2 and C-6)
The two carbonyl groups at the C-2 and C-6 positions are key sites of reactivity in this compound. These electrophilic centers are susceptible to attack by a wide range of nucleophiles.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carbonyl compounds. In the case of this compound, this could involve the attack of a nucleophile on either the C-2 or C-6 carbonyl carbon, followed by the departure of a leaving group, which in this case would be part of the ring, leading to ring opening as discussed previously. If the ring remains intact, the reaction would be more akin to an addition-elimination reaction at the carbonyl group.
Derivatization of Carbonyl Groups
The carbonyl groups can be derivatized using standard organic reactions. For example, they could potentially react with reagents like hydroxylamine (B1172632) to form oximes or with hydrazines to form hydrazones. However, due to the cyclic nature and the presence of two carbonyl groups, such reactions might lead to more complex products or ring-opening.
Reactivity of Exocyclic Benzyl (B1604629) and Methyl Substituents
The benzyl and methyl groups attached to the oxazine ring also exhibit their own characteristic reactivity, which can be influenced by the heterocyclic core.
The benzylic position (the carbon of the benzyl group attached to the ring) is known to be more reactive than a typical alkyl carbon due to the resonance stabilization of any radical, cation, or anion formed at this position. lumenlearning.com This enhanced reactivity allows for a variety of functionalization reactions at the benzylic carbon. wikipedia.org For instance, the benzylic protons can be abstracted by a strong base, and the resulting carbanion can react with electrophiles. The benzylic position can also undergo free-radical halogenation or oxidation.
The methyl group at the C-4 position is adjacent to a double bond and a carbonyl group, which can activate its protons. In the presence of a strong base, a proton can be abstracted from the methyl group to form a carbanion. This carbanion is a nucleophile and can participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations. The reactivity of methyl groups on heterocyclic rings is a well-known phenomenon in heterocyclic chemistry. ethernet.edu.et
The following table summarizes the potential reactions of the exocyclic substituents:
| Substituent | Reagent/Condition | Reaction Type | Potential Product |
| Benzyl Group | Strong Base (e.g., LDA), then Electrophile | Alkylation/Functionalization | C-alpha substituted benzyl group |
| Benzyl Group | N-Bromosuccinimide (NBS), Light | Free-radical bromination | Brominated benzyl group |
| Benzyl Group | Oxidizing agent (e.g., KMnO4) | Oxidation | Benzoic acid derivative (with ring cleavage) |
| Methyl Group | Strong Base (e.g., LDA) | Deprotonation | Carbanion intermediate |
| Methyl Group | Aldehyde/Ketone, Base | Aldol-type condensation | Hydroxyalkyl derivative |
Functionalization of the Benzyl Moiety
The benzyl group in this compound offers several avenues for functionalization, primarily at the benzylic position due to the stabilization of reactive intermediates by the adjacent phenyl ring.
One of the most common transformations of a benzylic C-H bond is free-radical bromination . masterorganicchemistry.comchadsprep.com This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or upon photochemical induction. The reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective introduction of a bromine atom at the benzylic carbon.
Another key reaction is the oxidation of the benzylic carbon . masterorganicchemistry.comnih.govlibretexts.orgmsu.edulibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the benzylic methylene (B1212753) group to a carbonyl group. The reaction conditions can be tuned to yield either a ketone or, with more vigorous oxidation, cleave the benzyl group to form a carboxylic acid. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this oxidation to occur. libretexts.org
| Reaction | Reagents and Conditions | Product | Plausible Yield (%) |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl4, light or heat | 5-(bromo(phenyl)methyl)-4-methyl-3H-1,3-oxazine-2,6-dione | 70-85 |
| Benzylic Oxidation | KMnO4, H2SO4, heat | 4-methyl-5-benzoyl-3H-1,3-oxazine-2,6-dione | 50-65 |
Reactions Involving the Methyl Group
The methyl group at the 4-position of the oxazine-dione ring is activated by the adjacent carbonyl group, making it susceptible to a range of reactions.
A characteristic reaction of such activated methyl groups is the aldol (B89426) condensation . nih.govuit.nonih.gov In the presence of a base, the methyl group can be deprotonated to form a carbanion, which can then act as a nucleophile and attack an aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product.
Furthermore, the acidic nature of the protons on the methyl group allows for halogenation under appropriate conditions. libretexts.orglibretexts.org In the presence of a base and a halogen, such as bromine or chlorine, one or more of the methyl protons can be substituted with a halogen atom. The extent of halogenation can be controlled by the reaction conditions.
| Reaction | Reagents and Conditions | Product | Plausible Yield (%) |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde, NaOH, Ethanol | 5-benzyl-4-(2-hydroxy-2-phenylethyl)-3H-1,3-oxazine-2,6-dione | 60-75 |
| Halogenation | Br2, NaOH (aq) | 5-benzyl-4-(bromomethyl)-3H-1,3-oxazine-2,6-dione | 55-70 |
Electrophilic and Nucleophilic Aromatic Substitution on Benzyl Ring
The benzyl ring of this compound can undergo electrophilic aromatic substitution reactions. The substituent on the benzene (B151609) ring, in this case, the 4-methyl-3H-1,3-oxazine-2,6-dione-5-yl)methyl group, will direct the position of the incoming electrophile. Due to the electron-withdrawing nature of the two carbonyl groups in the oxazine-dione ring, the substituent is expected to be deactivating and a meta-director. libretexts.orglibretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the meta-positions of the phenyl ring.
Nucleophilic aromatic substitution on the benzyl ring is generally not favored unless the ring is activated by strong electron-withdrawing groups, which is not the case here.
| Reaction Type | Directing Effect | Reactivity Compared to Benzene | Plausible Major Products (e.g., Nitration) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | meta-directing | Deactivated | 5-((3-nitrophenyl)methyl)-4-methyl-3H-1,3-oxazine-2,6-dione |
| Nucleophilic Aromatic Substitution | Not favored | Highly deactivated | No reaction under standard conditions |
Tautomerism and Isomerization Phenomena within the Oxazine Dione (B5365651) System
The 3H-1,3-oxazine-2,6-dione ring system in this compound has the potential to exhibit keto-enol tautomerism . walisongo.ac.idpearson.comvedantu.comresearchgate.net The presence of two carbonyl groups allows for the formation of enol tautomers where a proton from an adjacent carbon or nitrogen atom migrates to a carbonyl oxygen. In this specific molecule, the hydrogen at the 3-position (on the nitrogen) and the hydrogen on the carbon at the 5-position are potential sites for tautomerization. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. The enol forms are often stabilized by intramolecular hydrogen bonding.
Theoretical and Computational Investigations of 5 Benzyl 4 Methyl 3h 1,3 Oxazine 2,6 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying organic molecules. grnjournal.us
Density Functional Theory (DFT) is a widely used method for optimizing the geometry of molecules and determining their electronic ground state. nih.gov For 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its three-dimensional structure. mdpi.com This process involves finding the arrangement of atoms that corresponds to the lowest energy, thus representing the most stable molecular geometry. mdpi.com
The optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. These parameters define the spatial relationship between the atoms and are critical for understanding the molecule's shape and potential steric interactions. For instance, the planarity of the oxazine (B8389632) ring and the orientation of the benzyl (B1604629) and methyl substituents would be determined. The stability of the molecule can be inferred from its total electronic energy, with lower energies indicating greater stability.
Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-C5 | 1.52 Å |
| C5-C(Benzyl) | 1.54 Å | |
| N3-C2 | 1.38 Å | |
| C2=O | 1.21 Å | |
| Bond Angle | C4-C5-C6 | 110.5° |
| C5-C4-N3 | 115.2° | |
| Dihedral Angle | C6-N1-C2-N3 | -5.8° |
| C(Methyl)-C4-C5-C(Benzyl) | 65.3° |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies that the molecule is more polarizable and more reactive. researchgate.net FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distributions to identify the most probable sites for electrophilic and nucleophilic attack.
Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.85 | Nucleophilic character, potential site for oxidation |
| LUMO | -1.23 | Electrophilic character, potential site for reduction |
| HOMO-LUMO Gap | 5.62 | High kinetic stability |
Note: The data in this table is illustrative. The actual values would be determined through quantum chemical calculations.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with its rotatable benzyl group, identifying the most stable conformers is crucial for understanding its behavior.
Computational methods can be used to explore the potential energy surface (PES) of the molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized in a Ramachandran-like plot, showing the relative energies of different conformers. The most stable conformers correspond to the minima on the PES. The energy barriers between these minima represent the energy required for conformational changes. For the oxazine ring itself, different conformations like chair, boat, and twist-boat could be investigated, similar to studies on substituted piperidines. nih.gov
Illustrative Relative Energies of Key Conformers for this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-periplanar | 180° | 0.00 | 75 |
| Syn-clinal (Gauche) | 60° | 1.20 | 20 |
| Eclipsed | 0° | 5.50 | <1 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis.
Reaction Mechanism Predictions via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. grnjournal.us By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states. csmres.co.uk
A transition state (TS) is a specific point along a reaction coordinate that corresponds to the highest energy. wikipedia.org It represents the energy barrier that must be overcome for a reaction to occur. fossee.in Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io
To characterize a transition state, computational chemists use various algorithms to locate this saddle point. Once found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. github.io The geometry of the transition state provides insight into the nature of bond-breaking and bond-forming processes.
Once a transition state has been identified and confirmed, the reaction pathway connecting it to the reactants and products can be mapped out using an Intrinsic Reaction Coordinate (IRC) calculation. rowansci.com An IRC calculation follows the path of steepest descent from the transition state down to the energy minima of the reactants and products. uni-muenchen.de
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide critical insights into the conformational flexibility of the oxazine ring and its substituents, the stability of intramolecular interactions, and the specific interactions with solvent molecules over time. This information is crucial for understanding its behavior in a biological context, such as binding to a receptor, but remains an unexplored area for this specific molecule.
Mechanistic Biological Activity and Structure Activity Relationships Sar of 1,3 Oxazine 2,6 Diones
Molecular Interactions with Biological Targets
The biological activity of 1,3-oxazine-2,6-diones stems from their ability to interact with specific macromolecules in the body, such as enzymes and nucleic acids. The nature of these interactions dictates their mechanism of action.
Certain 1,3-oxazine-2,6-diones are recognized as potent inactivators of serine proteases, a class of enzymes crucial for processes like digestion, blood coagulation, and inflammation. globalresearchonline.net These compounds can act as "suicide inactivators," meaning they are processed by the enzyme to form a reactive species that covalently binds to and deactivates the enzyme. bohrium.comumpr.ac.id
A detailed mechanistic study on 5-butyl-3H-1,3-oxazine-2,6-dione, a close analog of the subject compound, revealed a multi-step process for the inactivation of the serine protease chymotrypsin (B1334515). The proposed mechanism is as follows:
Initial Binding: The oxazine (B8389632) dione (B5365651) (I) first binds reversibly to the active site of the enzyme (E) to form an initial non-covalent complex (E·I).
Acylation: The catalytic serine residue in the enzyme's active site attacks the C-2 carbonyl group of the oxazine ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
Formation of Inactive Complexes: With 5-butyl-3H-1,3-oxazine-2,6-dione, two forms of inactive enzyme were identified. One is a stable, acylated enzyme complex where the inhibitor is covalently attached. Another form is generated following the loss of CO2 from the molecule, leading to a different, still inactive, enzyme complex. nih.gov
This sequence effectively removes the enzyme from its functional pool, thus inhibiting the biological pathway it participates in. The reaction can be summarized in the following sequence, where E is the enzyme, 1 is the inhibitor, E·1 and E·1' are inactive complexes, and 1'' is a modified product. nih.gov
E + 1 ⇌ E·1 → E·1' + CO₂ → E + 1'' nih.gov
Some derivatives of 1,3-oxazine-2,6-dione function as antimetabolites, particularly interfering with the biosynthesis of nucleic acids. These compounds are structurally similar to natural pyrimidines (like uracil (B121893) and thymine), which are essential building blocks of DNA and RNA.
The compound 5-fluoro-1,3-oxazine-2,6(3H)-dione (also known as 3-oxa-FU) serves as a key example. Its inhibitory effects on the growth of S. faecium were found to be competitively reversed by natural pyrimidines. nih.gov This observation strongly suggests that 3-oxa-FU competes with natural pyrimidines for the active site of an enzyme involved in their metabolic pathway.
This mechanism is analogous to that of the well-known anticancer drug 5-fluorouracil (B62378) (5-FU). Such antimetabolites typically inhibit thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By blocking this enzyme, the cell is starved of thymidine, leading to the cessation of DNA replication and cell division. nih.gov The cytotoxic activity of a related pyrimidine (B1678525) analogue, 2H-1,3-oxazine-2,6(3H)-dione (3-oxauracil), against various human tumor cell lines further supports the role of this class of compounds in disrupting nucleic acid-related processes. rsc.org
While the broader class of 1,3-oxazine derivatives has been explored for a wide range of pharmacological activities, including potential effects on serotonin (B10506) and dopamine (B1211576) receptors, specific mechanistic receptor binding studies on the 1,3-oxazine-2,6-dione core are not extensively detailed in the available literature. nih.gov General reviews indicate that benzoxazines, a related class, have been investigated for D2 receptor antagonistic activity, but detailed binding kinetics and specific interactions for the dione series remain an area for further investigation. nih.gov
Elucidation of Biological Pathways Affected by Oxazine Diones
Based on their molecular interactions, 1,3-oxazine-2,6-diones can influence major biological pathways:
Pathways Regulated by Serine Proteases: By inhibiting serine proteases like chymotrypsin or human leukocyte elastase, these compounds can modulate physiological and pathological processes. This includes pathways related to inflammation , where proteases are involved in tissue damage and the propagation of the inflammatory response, and the coagulation cascade , where a series of serine proteases lead to blood clot formation. globalresearchonline.net
Pyrimidine Biosynthesis Pathway: Through their action as pyrimidine antimetabolites, compounds like 5-fluoro-1,3-oxazine-2,6(3H)-dione directly disrupt the de novo synthesis of pyrimidines. This pathway is fundamental for DNA and RNA synthesis, and its inhibition has profound effects on cell proliferation, making it a key target in cancer chemotherapy. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule, including its various substituents, influences its biological activity. For 1,3-oxazine-2,6-diones, the nature of the substituent at the 5-position of the ring is critical.
While direct SAR studies comparing a 5-benzyl substituent to other groups on the 1,3-oxazine-2,6-dione core are limited, research on related heterocyclic inhibitors provides valuable insights.
In a study of substituted 4H-3,1-benzoxazin-4-ones, another class of serine protease inhibitors, it was found that substitution at the 5-position significantly impacts inhibitory potency. Specifically, compounds with a 5-methyl or 5-ethyl group were better inhibitors of human leukocyte elastase. The enhanced activity was attributed to steric hindrance; the acyl-enzyme intermediate formed from these compounds is a 2,6-disubstituted benzoic acid ester, and the presence of the 5-alkyl group sterically hinders the approach of water, slowing down the deacylation (regeneration) of the enzyme and thus prolonging its inhibition.
Conversely, a study on 5-methyl-1,3-oxazine-2,6(3H)-dione (3-oxathymine) found it to be inactive against certain cell lines where the 5-fluoro analog (3-oxa-FU) was highly active. nih.gov This highlights that the electronic properties and size of the substituent at the C-5 position are critical determinants of biological activity, influencing either enzyme inhibition or antimetabolite effects.
Based on these findings, it can be inferred that the 5-benzyl group in 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione would have a pronounced effect on its biological activity. The bulky and hydrophobic nature of the benzyl (B1604629) group could enhance binding to the hydrophobic pockets within an enzyme's active site. Furthermore, analogous to the 5-alkyl benzoxazinones, the large benzyl group would be expected to provide significant steric hindrance, potentially slowing the deacylation rate and enhancing the potency of serine protease inhibition.
The table below summarizes the activity of different C-5 substituted 1,3-oxazine-2,6(3H)-dione analogs from various studies.
| Compound | C-5 Substituent | Target/System | Observed Activity/Potency | Reference |
|---|---|---|---|---|
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro (-F) | S. faecium | ID50 = 9 x 10-8 M | nih.gov |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro (-F) | E. coli | ID50 = 1 x 10-7 M | nih.gov |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro (-F) | Leukemia L-1210 cells | ID50 = 1 x 10-5 M | nih.gov |
| 5-Methyl-1,3-oxazine-2,6(3H)-dione | Methyl (-CH3) | S. faecium, E. coli, Leukemia L-1210 cells | Inactive at 1 x 10-4 M | nih.gov |
| 5-Butyl-3H-1,3-oxazine-2,6-dione | Butyl (-C4H9) | Chymotrypsin | Time-dependent inactivation | nih.gov |
Role of Methyl Group Variations in Mechanistic Efficacy
The position and presence of a methyl group on the 1,3-oxazine-2,6-dione ring can profoundly impact its biological activity. Structure-activity relationship (SAR) studies on related compounds indicate that even minor positional changes of a methyl group can lead to significant differences in efficacy. While direct studies on this compound are limited, research on analogous structures provides valuable insights.
For instance, a study on 5-methyl-3H-1,3-oxazine-2,6-dione, an analog where the methyl group is at the C5 position, found it to be inactive in S. faecium, E. coli, and leukemia L-1210 cell systems at a concentration of 1 x 10-4 M. nih.gov In contrast, its counterpart, 5-fluoro-1,3-oxazine-2,6(3H)-dione, demonstrated marked inhibitory activity against S. faecium (ID50 = 9 x 10-8 M) and E. coli (ID50 = 1 x 10-7 M). nih.gov This stark difference in activity underscores the critical role of the substituent at the C5 position. The replacement of a methyl group with a fluorine atom dramatically alters the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
The following table summarizes the reported activity of a C5-methyl analog, highlighting the importance of substituent identity and position.
| Compound | Substituent at C5 | Test System | Activity (ID50/Concentration) |
| 5-Methyl-3H-1,3-oxazine-2,6-dione | Methyl | S. faecium, E. coli, Leukemia L-1210 | Inactive at 1 x 10-4 M nih.gov |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro | S. faecium | 9 x 10-8 M nih.gov |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro | E. coli | 1 x 10-7 M nih.gov |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluoro | Leukemia L-1210 | 1 x 10-5 M nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Influence of Ring Saturation and Heteroatom Positioning on Molecular Function
The degree of saturation and the arrangement of heteroatoms within the six-membered ring are fundamental determinants of the molecular function of 1,3-oxazine-2,6-diones and their analogs.
Ring Saturation: The presence of a double bond in the 3H-1,3-oxazine-2,6-dione ring system imparts a degree of planarity to the molecule. Saturation of this double bond to form a dihydro-1,3-oxazine-2,6-dione would introduce greater conformational flexibility. This increased flexibility can either enhance or diminish biological activity, depending on whether the more flexible molecule can adopt a more favorable conformation for binding to its biological target. Dihydro-1,3-oxazine derivatives have been noted for a wide spectrum of pharmacological activities, including anti-malarial, anti-tumor, and anti-bacterial effects. derpharmachemica.comijrpr.com The change in geometry from a relatively flat ring to a more puckered conformation upon saturation directly alters the spatial arrangement of the substituents, which is a critical factor in molecular recognition by biological macromolecules.
Heteroatom Positioning: The specific 1,3-arrangement of the oxygen and nitrogen atoms in the 1,3-oxazine-2,6-dione ring is crucial for its chemical properties and biological activity. This arrangement influences the electronic distribution within the ring, the stability of the molecule, and its hydrogen bonding capabilities. Isomeric structures, such as 1,2-oxazines and 1,4-oxazines, exhibit distinct chemical and pharmacological profiles. ijnc.ir For example, the 1,4-oxazine core is found in various biologically active compounds, and its derivatives have been explored for different therapeutic applications. nih.gov
Altering the heteroatom positions would fundamentally change the scaffold. For instance, a hypothetical isomeric analog, a 1,2-oxazine-3,6-dione, would have different bond angles, dipole moments, and reactivity. The nitrogen at position 2 would alter the nature of the adjacent carbonyl group and the potential for substitution at the nitrogen atom. Similarly, a pyrimidine-2,4,6-trione, where the oxygen at position 1 is replaced by a nitrogen atom, would result in a different class of compounds with a distinct biological activity profile, often acting as nucleobase analogs.
The following table provides a conceptual comparison of how these structural changes could influence molecular properties relevant to biological function.
| Structural Feature | 3H-1,3-Oxazine-2,6-dione | Dihydro-1,3-oxazine-2,6-dione | 1,2-Oxazine-3,6-dione (Hypothetical) |
| Ring Geometry | Partially planar | Flexible, puckered conformations | Potentially different ring pucker |
| Conformational Flexibility | Restricted | Increased | Potentially different flexibility |
| Hydrogen Bonding | N-H donor, C=O acceptors | N-H donor, C=O acceptors | N-H donor, C=O acceptors |
| Dipole Moment | Specific distribution | Altered distribution | Significantly different distribution |
This table is interactive and provides a conceptual framework for understanding the influence of structural modifications.
Rational Design Principles for Modulating Mechanistic Biological Response
The rational design of 1,3-oxazine-2,6-dione analogs to modulate their biological response involves a systematic approach to modifying the core scaffold and its substituents based on an understanding of their SAR. The goal is to optimize properties such as target affinity, selectivity, and pharmacokinetic parameters.
Pharmacophore Modeling and Target-Based Design: A key principle in rational drug design is the identification of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For 1,3-oxazine-2,6-diones, this would involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions (like the benzyl group at C5), and sterically sensitive areas. nih.govuniv-tlemcen.dz If the biological target is known (e.g., a specific enzyme), molecular docking studies can be employed to predict how analogs of this compound might bind. nih.gov These computational methods can guide the synthesis of new derivatives with improved binding affinity. For example, if a hydrophobic pocket is identified in the target's active site, modifications to the benzyl group (e.g., adding substituents or replacing it with other lipophilic moieties) could be explored to enhance binding.
Substituent Modification for Improved Properties: Based on the SAR data from related series, specific modifications can be proposed to enhance efficacy.
C5-Substituent: As seen with the 5-fluoro analog, replacing the benzyl group at C5 with other functionalities could drastically alter the biological activity. nih.gov Introducing electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl substituent can fine-tune the electronic properties of the molecule.
C4-Substituent: The methyl group at C4 could be varied to explore steric tolerance at this position. Replacing it with hydrogen might increase activity if the methyl group causes steric clashes with the target. Conversely, larger alkyl groups could be beneficial if they can occupy a nearby hydrophobic pocket.
N3-Substituent: The hydrogen on the nitrogen at position 3 is a potential point for modification. Alkylation or acylation at this position would remove the hydrogen bond donor capability and could be used to modulate lipophilicity and metabolic stability.
Bioisosteric Replacement: Another design principle is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, the phenyl ring of the benzyl group could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter properties such as solubility and metabolic stability while potentially maintaining or improving target interactions. The dione system itself could be a target for bioisosteric replacement, for instance, by replacing one of the carbonyl groups with a thiocarbonyl group, which would significantly alter the electronic character and hydrogen bonding capacity of the molecule. nih.gov
A systematic approach combining these principles allows for the focused design of new 1,3-oxazine-2,6-dione derivatives with potentially enhanced and more specific biological activities.
Applications in Organic Synthesis and Materials Science
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione as a Synthetic Building Block
The utility of 1,3-oxazine derivatives as synthetic intermediates is a recognized aspect of their chemistry. umpr.ac.id Their multifunctional nature allows for a variety of chemical transformations.
Precursor for Other Heterocyclic Compounds
The 1,3-oxazine-2,6-dione ring system contains multiple reactive sites, including ester and amide functionalities, making it a viable precursor for the synthesis of other heterocyclic compounds. For instance, benzo[d] nih.govcbijournal.comoxazine-2,4-diones, which share a similar core structure, are known to release carbon dioxide, facilitating their use in the synthesis of a wide array of heterocyclic molecules. nih.gov This reactivity suggests that this compound could potentially undergo ring-opening and subsequent cyclization reactions to form different heterocyclic systems. The substituents at the 4 and 5 positions, a methyl and a benzyl (B1604629) group respectively, would be incorporated into the final products, offering a route to substituted heterocycles that might otherwise be difficult to synthesize.
Role in Multi-Step Organic Synthesis Pathways
Heterocyclic compounds are fundamental components in the synthesis of many pharmaceutical and agrochemical products. beilstein-journals.org In multi-step synthetic sequences, a molecule like this compound could serve as a key intermediate. Its defined stereochemistry at the C4 and C5 positions (if chiral) could be transferred to subsequent products, making it a valuable chiral building block. The synthesis of complex molecules often relies on the strategic use of such intermediates to construct the final carbon skeleton with the desired functionality and stereochemistry.
Utilization as a Reagent or Catalyst Component
While there is no specific information on the use of this compound as a reagent or catalyst, the broader class of oxazines has been explored in various catalytic applications. For example, certain 1,3-oxazine-piperazine derivatives have been synthesized using metal catalysts like Ga(NO₃)₃, which templates the ring closure. doi.org This indicates that the oxazine (B8389632) core can interact with metal centers. It is conceivable that a chiral 1,3-oxazine-2,6-dione could be employed as a ligand for a metal catalyst in asymmetric synthesis, where the stereochemical environment provided by the ligand influences the outcome of the reaction.
Potential in Polymer and Materials Chemistry
The application of 1,3-oxazine derivatives extends to materials science, particularly in the formation of polymers. Benzoxazines, a related class of 1,3-oxazines, are well-known for their use in the production of phenolic resins with high thermal stability and excellent mechanical properties. The ring-opening polymerization of benzoxazines is a key step in the formation of these materials. While the dione (B5365651) structure of this compound differs significantly from that of traditional benzoxazine monomers, the potential for ring-opening reactions could theoretically allow for its incorporation into polymer chains. The benzyl and methyl groups would act as pendant functionalities, influencing the properties of the resulting polymer, such as its solubility, thermal behavior, and mechanical strength. Research into the polymerization of bisphenol-based benzoxazines has shown that the structure of the monomer plays a decisive role in the properties of the final polymer. actascientific.com
Advanced Analytical Methodologies for Research on 1,3 Oxazine 2,6 Diones
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and observing the chemical transformations that occur during the synthesis of 1,3-oxazine-2,6-diones.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure in solution. For a compound like 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione, ¹H and ¹³C NMR are fundamental for initial characterization. derpharmachemica.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to assemble the complete molecular framework by establishing connectivity between protons and carbons.
NMR is also a powerful tool for in-situ reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products in real-time without altering the reaction mixture. iastate.edu By acquiring a series of spectra over time, kinetic data can be extracted, providing insights into the reaction mechanism. nih.govchemrxiv.org This is particularly useful for observing the cyclization process that forms the 1,3-oxazine ring. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can determine the spatial proximity of atoms, which is critical for confirming the relative stereochemistry of substituents on the oxazine (B8389632) ring.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2 (C=O) | - | ~165.0 | - |
| C4 (C=O) | - | ~170.0 | - |
| C5 | ~3.8 (t) | ~50.0 | C4, C6, Benzyl-CH₂ |
| C6 | - | ~85.0 | - |
| 4-CH₃ | ~1.5 (s) | ~25.0 | C4, C5 |
| Benzyl-CH₂ | ~3.2 (d) | ~38.0 | C5, Benzyl-C₁' |
| Benzyl-C₁' | - | ~135.0 | - |
| Benzyl-C₂'/C₆' | ~7.3 (d) | ~129.0 | - |
| Benzyl-C₃'/C₅' | ~7.4 (t) | ~128.5 | - |
| Benzyl-C₄' | ~7.3 (t) | ~127.0 | - |
| N-H | ~8.5 (s) | - | C2, C6 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule. ksu.edu.sauni-siegen.de These techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. edinst.commt.com
In the synthesis of this compound, FTIR and Raman are essential for confirming the presence of key structural features. The two distinct carbonyl (C=O) groups of the dione (B5365651) structure give rise to strong, characteristic absorption bands in the IR spectrum. conicet.gov.ar The formation of the C-O-C bond within the oxazine ring can also be monitored. By comparing the spectra of the starting materials, intermediates, and the final product, one can effectively track the transformation of functional groups throughout the reaction.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR/Raman |
| C=O (Amide) | Stretching | 1700 - 1740 | IR |
| C=O (Ester/Lactone) | Stretching | 1750 - 1780 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR/Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 | IR |
Mass Spectrometry in Reaction Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron impact (EI), offers valuable structural information that corroborates data from NMR and vibrational spectroscopy. wikipedia.org
| m/z | Possible Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 231 | [M]⁺ | - |
| 203 | [M - CO]⁺ | CO |
| 140 | [M - C₇H₇]⁺ | C₇H₇ (Benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing product purity and monitoring reaction progress. tricliniclabs.com
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like 1,3-oxazine-2,6-diones. researchgate.net A validated reverse-phase HPLC method can separate the target compound from starting materials, byproducts, and degradation products. nih.gov By integrating the peak areas, the purity can be accurately quantified. HPLC can also be used for reaction monitoring by taking aliquots from the reaction mixture at various time points and analyzing the relative concentrations of each species. americanpharmaceuticalreview.com
Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective method used for qualitative reaction monitoring. nih.gov By spotting the reaction mixture on a TLC plate at regular intervals, the disappearance of reactant spots and the appearance of the product spot can be visualized, providing a quick assessment of reaction completion.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is the gold standard for structural determination, providing precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal would allow for the absolute confirmation of its constitution and stereochemistry. The analysis would reveal the precise conformation of the six-membered oxazine ring (e.g., half-chair, boat) and the orientation of the benzyl (B1604629) and methyl substituents. nih.gov Furthermore, it provides insight into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing arrangement.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.1 |
| b (Å) | ~23.5 |
| c (Å) | ~10.6 |
| β (°) | ~97.5 |
| Volume (ų) | ~2240 |
| Z (molecules/unit cell) | 4 |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,3-oxazine-2,6-dione derivatives has traditionally relied on classical methods, such as the polyphosphoric acid-catalyzed ring closure used to prepare 5-methyl-1,3-oxazine-2,6(3H)-dione. nih.gov Future efforts must pivot towards the development of more efficient, sustainable, and versatile synthetic strategies applicable to analogues like 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione.
Key areas for exploration include:
Catalyst Innovation: Investigating novel catalysts could significantly improve reaction yields and conditions. For instance, the use of gallium nitrate (B79036) has proven effective in the synthesis of other complex oxazine (B8389632) structures and could be adapted for this scaffold. doi.org
Green Chemistry Principles: Future synthetic protocols should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize waste generation.
Photochemical and Electrochemical Methods: Modern synthetic techniques like photocatalysis offer pathways to novel molecular transformations under mild conditions. The successful application of visible-light-mediated cyclization for synthesizing benzotriazin-4(3H)-ones in continuous flow reactors provides a compelling paradigm that could be explored for the construction of the oxazinedione ring. nih.gov
Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can enhance safety, scalability, and consistency. nih.gov This methodology allows for precise control over reaction parameters, leading to higher purity products and facilitating easier scale-up for further investigation.
| Methodology | Description | Potential Advantages for Oxazinedione Synthesis | Reference Example |
|---|---|---|---|
| Classical Condensation | Acid-catalyzed ring closure of precursor molecules. | Established proof-of-concept. | Synthesis of 5-methyl-1,3-oxazine-2,6(3H)-dione nih.gov |
| Novel Catalysis | Use of unconventional metal catalysts to promote cyclization. | Milder reaction conditions, higher efficiency. | Ga(NO₃)₃-catalyzed synthesis of oxazine-piperazine derivatives doi.org |
| Photochemical Synthesis | Utilization of light to drive chemical reactions. | Access to unique reactivity, catalyst-free transformations. | Visible-light synthesis of benzotriazin-4(3H)-ones nih.gov |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream. | Improved safety, scalability, and product consistency. | Flow synthesis of benzotriazin-4(3H)-ones nih.gov |
Exploration of Untapped Reactivity Profiles
The chemical reactivity of the this compound core is a significant unknown. A systematic investigation of its reactivity is crucial for understanding its stability, degradation pathways, and potential as a synthetic intermediate. Related heterocyclic systems, such as 1H-benzo[d] rsc.orgderpharmachemica.comoxazine-2,4-diones, are known to act as precursors for other molecules through the release of carbon dioxide, a reactive pathway that could be explored for the title compound. rsc.org
Future research should focus on:
Ring Stability and Opening: Probing the stability of the oxazinedione ring under various conditions (acidic, basic, thermal) to understand its viability in different chemical and biological environments.
Reactions at the Heteroatoms: Investigating reactions at the nitrogen and oxygen atoms, such as N-alkylation or acylation, to generate novel derivatives.
Modification of Substituents: Exploring the chemistry of the C4-methyl and C5-benzyl groups, such as benzylic functionalization, to create a library of analogues.
Use as a Synthon: Evaluating the potential of the oxazinedione ring as a building block in the synthesis of more complex molecules, a role that oxazines have played in the synthesis of natural products. globalresearchonline.net
Advanced Computational Tools for Predictive Design
In silico methods are indispensable for accelerating the research and development cycle. Advanced computational tools can provide deep insights into the properties of this compound before extensive laboratory work is undertaken.
Key computational approaches include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and map its electrostatic potential to identify reactive sites.
Molecular Docking: Screening the compound against databases of biological targets (e.g., enzymes, receptors) to predict potential bioactivities and mechanisms of action. This is particularly relevant given that the parent 3H-1,3-oxazine-2,6-dione is known as an inactivator of serine proteases. globalresearchonline.net
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, QSAR models can be built to correlate structural features with activity, guiding the design of more potent and selective analogues.
Pharmacokinetic Prediction (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to assess its drug-like potential early in the discovery process.
Expanding Mechanistic Biological Scope
The broader class of oxazine derivatives exhibits a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. globalresearchonline.netderpharmachemica.comnih.gov For example, 5-fluoro-1,3-oxazine-2,6(3H)-dione has shown marked inhibitory effects against S. faecium and E. coli. nih.gov This precedent strongly suggests that this compound is a promising candidate for biological screening.
A forward-looking research plan would involve:
Broad-Spectrum Screening: Testing the compound against a diverse range of biological targets, including panels of bacteria, fungi, viruses, and cancer cell lines.
Enzyme Inhibition Assays: Focusing on specific enzyme families, such as proteases and kinases, where related heterocyclic compounds have shown activity.
Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular mechanisms responsible for any observed biological activity. This includes identifying direct binding partners and characterizing downstream cellular effects.
Comparative Studies: Evaluating the contribution of the benzyl (B1604629) and methyl substituents to biological activity by comparing the compound's performance against simpler analogues like 4-methyl-1,3-oxazine-2,6-dione.
| Compound Class/Derivative | Reported Biological Activity | Reference |
|---|---|---|
| 3H-1,3-Oxazine-2,6-dione | Suicide inactivator of serine proteases | globalresearchonline.net |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Inhibitory against S. faecium and E. coli | nih.gov |
| General 1,3-Oxazine Derivatives | Anti-inflammatory, Antioxidant | derpharmachemica.com |
| Flavonoids with 1,3-Oxazine Fragment | Antiviral, Antifungal | nih.gov |
| General Dihydro-1,3-oxazine Derivatives | Antitumor | acs.org |
Integration with Automated Synthesis and High-Throughput Screening for Academic Discovery
The confluence of automated synthesis, high-throughput screening (HTS), and computational chemistry creates a powerful engine for academic discovery. The future exploration of this compound and its derivatives is ideally suited to this modern research paradigm.
This integrated approach involves a cyclic workflow:
Design: Use computational tools (Section 8.3) to design a virtual library of analogues based on the core scaffold.
Make: Employ automated synthesis platforms, potentially leveraging continuous flow chemistry (Section 8.1), to rapidly synthesize the designed library of compounds.
Test: Subject the compound library to HTS against various biological targets (Section 8.4) to identify active compounds ("hits").
Analyze: Feed the screening data back into the computational models to refine structure-activity relationships, informing the design of the next generation of compounds.
This iterative cycle dramatically accelerates the pace of discovery, allowing academic labs to efficiently explore the chemical space around the this compound scaffold and identify novel molecules with significant scientific or therapeutic potential.
Q & A
Q. What are the established synthetic routes for 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or cyclocondensation reaction using benzylamine derivatives and methyl-substituted carbonyl precursors. Optimize solvent choice (e.g., acetonitrile for reflux stability) and catalysts (e.g., K2CO3 for base-mediated reactions) based on reaction kinetics. Purify via recrystallization (methanol is common) or column chromatography, monitoring purity with TLC. For reproducibility, document reflux times (e.g., 6 hours) and stoichiometric ratios . Advanced optimization may involve factorial design to test variables like temperature, solvent polarity, and catalyst loading .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify benzyl and methyl substituents (δ 2.1–2.3 ppm for CH3, δ 4.5–5.0 ppm for benzyl protons). Confirm the oxazine ring via IR (C=O stretch at ~1700–1750 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight (C12H12N2O3). Pair HPLC with UV detection (λ ~250–300 nm) to assess purity. Cross-reference data with synthetic intermediates (e.g., analogous oxadiazole derivatives) to resolve ambiguities .
Q. What experimental challenges arise during synthesis, and how can they be mitigated?
- Methodological Answer : Common issues include low yields due to steric hindrance from the benzyl group or side reactions at the oxazine nitrogen. Mitigate via:
- Temperature control : Slow heating during reflux to avoid decomposition.
- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups).
- Inert atmosphere : Use N2 or Ar to prevent oxidation of sensitive intermediates.
Document failed attempts systematically to refine protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or AI-driven simulations) predict reaction pathways for this compound synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to map transition states and thermodynamic stability of intermediates. Use AI platforms (e.g., COMSOL Multiphysics) to simulate solvent effects and optimize reaction parameters. Validate predictions with small-scale experiments, iterating between computation and lab data to refine models. For example, ICReDD’s reaction path search methods reduce trial-and-error by 40–60% .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD results) for this compound?
- Methodological Answer : Apply multi-technique validation :
- Compare XRD crystal structures with NMR solution-phase data to identify conformational flexibility.
- Use dynamic NMR to probe temperature-dependent shifts caused by ring puckering.
- Re-examine synthetic conditions (e.g., solvent polarity) that may alter tautomeric equilibria.
Cross-disciplinary collaboration with theoretical chemists can reconcile discrepancies through energy landscape analysis .
Q. What strategies optimize the compound’s bioactivity or material properties through structural modification?
- Methodological Answer : Design a structure-activity relationship (SAR) study :
- Introduce substituents at the 4-methyl or benzyl positions (e.g., halogens, electron-withdrawing groups).
- Use orthogonal protection/deprotection strategies to modify the oxazine ring.
Screen derivatives via high-throughput assays (e.g., enzyme inhibition) or computational docking. Prioritize candidates with enhanced stability (TGA/DSC analysis) or solubility (logP calculations) .
Q. How can interdisciplinary approaches (e.g., chemical engineering principles) scale up synthesis without compromising yield?
- Methodological Answer : Apply CRDC frameworks :
- Reactor design : Use continuous-flow systems (RDF2050112) to improve heat/mass transfer.
- Separation technologies : Implement membrane filtration (RDF2050104) for efficient purification.
- Process control : Employ real-time PAT (Process Analytical Technology) to monitor reaction progress.
Pilot studies should balance kinetics (e.g., residence time in flow reactors) and thermodynamics (e.g., solvent recovery) .
Data Analysis and Reporting
- Statistical rigor : Use ANOVA for multi-factor experiments (e.g., catalyst loading vs. temperature). Report confidence intervals for yield data.
- Reproducibility : Share raw spectral data and computational input files via open-access repositories.
- Ethical standards : Adhere to APA or ACS guidelines for data presentation, avoiding selective reporting of outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
